molecular formula C18H18N2O4 B2862893 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(2-hydroxyethyl)butanamide CAS No. 433974-34-6

4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(2-hydroxyethyl)butanamide

Cat. No.: B2862893
CAS No.: 433974-34-6
M. Wt: 326.352
InChI Key: AJLZHZHZYCTKJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(2-hydroxyethyl)butanamide is a useful research compound. Its molecular formula is C18H18N2O4 and its molecular weight is 326.352. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photophysical Properties and Aggregation Enhanced Emission

  • Nanoaggregates and Emission Enhancement : A study by Srivastava et al. (2016) found that derivatives of 1,8-naphthalimide, similar in structure to the compound , can form nanoaggregates in aqueous solutions, demonstrating aggregation-enhanced emission. These nanoaggregates were characterized using electron and atomic force microscopy, and their emission intensity varied based on the type of benzoic acid derivatives used, influenced by intermolecular interactions (Srivastava, Singh, & Mishra, 2016).

Plant Growth Regulation and Fungicidal Activity

  • Promotion of Seed Germination : In a study by Ju et al. (2016), N-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-amide derivatives, which are structurally related to the compound , were found to significantly promote seed germination in wheat and cucumber. This implies potential applications in agriculture for enhanced crop growth (Ju, Chen, Xu, Wang, & Xu, 2016).

Fluorescence and Hybridization Affinity in Oligodeoxyribonucleotides

  • Fluorescence in Nucleic Acid Studies : Singh and Singh (2007) synthesized novel fluorophores related to the compound of interest, observing that these fluorophores, when attached to oligodeoxyribonucleotides, showed significant fluorescence and enhanced hybridization affinity. This suggests potential application in biomedical research and diagnostics (Singh & Singh, 2007).

Cytotoxic Activity Against Human Tumor Cell Lines

  • Potential in Cancer Treatment : Marinov et al. (2019) synthesized 1,8-naphthalimide derivatives, which are structurally related, and assessed their cytotoxic effects against human tumor cell lines K-562 and HUT-78. They found that all compounds inhibited the growth of malignant cells at micromolar concentrations, indicating potential applications in developing cancer treatments (Marinov et al., 2019).

Properties

IUPAC Name

4-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-(2-hydroxyethyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4/c21-11-9-19-15(22)8-3-10-20-17(23)13-6-1-4-12-5-2-7-14(16(12)13)18(20)24/h1-2,4-7,21H,3,8-11H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJLZHZHZYCTKJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CCCC(=O)NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.